molecular formula C35H27N5 B12549831 1H-Imidazole, 2,2'-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl- CAS No. 835884-84-9

1H-Imidazole, 2,2'-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl-

Cat. No.: B12549831
CAS No.: 835884-84-9
M. Wt: 517.6 g/mol
InChI Key: VWEGZOGZTHXKIU-UHFFFAOYSA-N
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Description

1H-Imidazole, 2,2’-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl- is a complex heterocyclic compound that features both imidazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 2,2’-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl- typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach utilizes N-heterocyclic carbenes as both ligands and organocatalysts to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 2,2’-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP, mild conditions.

    Reduction: Sodium borohydride, room temperature.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a variety of functional groups onto the imidazole or pyrrole rings.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2,2’-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 2,2’-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl- is unique due to its combination of imidazole and pyrrole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

835884-84-9

Molecular Formula

C35H27N5

Molecular Weight

517.6 g/mol

IUPAC Name

2-[5-(4,5-diphenyl-1H-imidazol-2-yl)-1-methylpyrrol-2-yl]-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C35H27N5/c1-40-28(34-36-30(24-14-6-2-7-15-24)31(37-34)25-16-8-3-9-17-25)22-23-29(40)35-38-32(26-18-10-4-11-19-26)33(39-35)27-20-12-5-13-21-27/h2-23H,1H3,(H,36,37)(H,38,39)

InChI Key

VWEGZOGZTHXKIU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(=C(N5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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